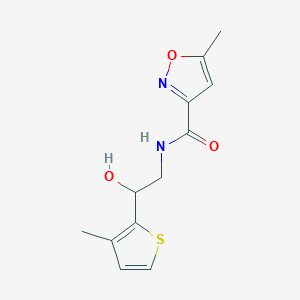

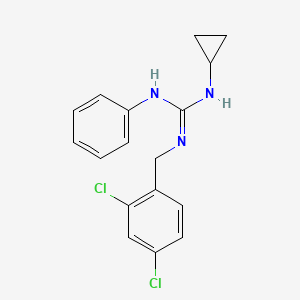

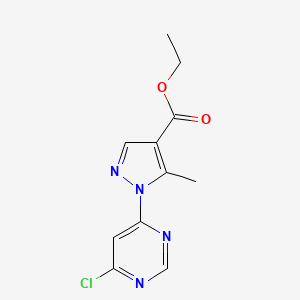

N-cyclopropyl-N'-(2,4-dichlorobenzyl)-N''-phenylguanidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions, but specific synthesis methods for “N-cyclopropyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine” are not available in the accessed sources .Chemical Reactions Analysis

The chemical reactions involving “N-cyclopropyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine” are not specified in the accessed sources .Wissenschaftliche Forschungsanwendungen

Optimal Conditions for Mutagenesis N-methyl-N′-nitro-N-nitrosoguanidine (NTG) has been studied for its mutagenic properties in Escherichia coli K12, demonstrating the ability to induce at least one mutation per treated cell under specific conditions that permit over 50% survival. This highlights the substance's potential utility in genetic research and mutagenesis studies, providing a foundation for understanding mutation induction mechanisms in bacterial cells (Adelberg, Mandel, & Chen, 1965).

Cytotoxic Evaluation for Antitumor Agents Sulfonyl-N-hydroxyguanidine derivatives have been designed and synthesized, including evaluations for their cytotoxic effects as potential anticancer agents. This research indicates the potential for N-cyclopropyl-N'-(2,4-dichlorobenzyl)-N''-phenylguanidine derivatives to serve as foundational structures in developing new anticancer treatments, showcasing the compound's relevance in medicinal chemistry and oncology (Chern et al., 1997).

Protective Effects Against Oxidative Stress Aminoguanidine, a compound related to N-cyclopropyl-N'-(2,4-dichlorobenzyl)-N''-phenylguanidine, has been studied for its protective effects against oxidative stress and bladder injury in cyclophosphamide-induced hemorrhagic cystitis in rats. This research provides insights into the therapeutic potential of guanidine derivatives in mitigating oxidative stress-induced tissue damage, underscoring the compound's importance in research focused on antioxidant and protective agents (Abraham, Rabi, & Selvakumar, 2009).

Antifilarial Activity The synthesis and antifilarial evaluation of N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]-2-pyrimidinyl]-N'-phenylguanidines, including their reaction processes and structural analysis, reveal the compound's utility in developing treatments for filarial infections. This line of investigation demonstrates the broader applications of guanidine derivatives in parasitology and tropical medicine, providing a pathway for new antiparasitic drug development (Angelo et al., 1983).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-cyclopropyl-2-[(2,4-dichlorophenyl)methyl]-3-phenylguanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N3/c18-13-7-6-12(16(19)10-13)11-20-17(22-15-8-9-15)21-14-4-2-1-3-5-14/h1-7,10,15H,8-9,11H2,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKYLEUAMQBTPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=NCC2=C(C=C(C=C2)Cl)Cl)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-N'-(2,4-dichlorobenzyl)-N''-phenylguanidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one](/img/structure/B2975482.png)

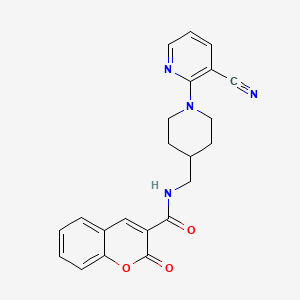

![2-amino-4-(2,5-dimethoxyphenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2975488.png)

![3-(4-Chlorobenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2975490.png)

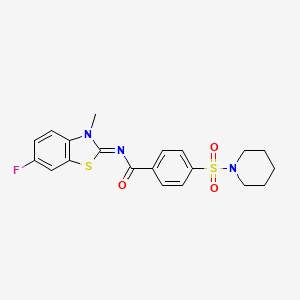

![3-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2975492.png)

![(2S)-3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B2975495.png)